Glycidol-d5
CAS No.:
Cat. No.: VC16647289
Molecular Formula: C3H6O2
Molecular Weight: 79.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H6O2 |
|---|---|
| Molecular Weight | 79.11 g/mol |
| IUPAC Name | dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol |
| Standard InChI | InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D |
| Standard InChI Key | CTKINSOISVBQLD-UXXIZXEISA-N |
| Isomeric SMILES | [2H]C1(C(O1)([2H])C([2H])([2H])O)[2H] |
| Canonical SMILES | C1C(O1)CO |
Introduction
Chemical Structure and Physicochemical Properties
Glycidol-d5 is characterized by a five-deuterium substitution within its epoxide-containing structure. The deuterium atoms replace hydrogen at specific positions, enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Compared to non-deuterated glycidol, this isotopic labeling minimizes interference from background signals, enabling accurate quantification in complex matrices .
Structural Features and Comparison
| Property | Glycidol | Glycidol-d5 |
|---|---|---|
| Molecular Formula | C₃H₆O₂ | C₃H₅D₅O₂ |
| Molecular Weight (g/mol) | 76.09 | 79.11 |
| Epoxide Reactivity | High | Similar to glycidol |
| Isotopic Purity | N/A | ≥98% (D-content) |
The epoxide group in Glycidol-d5 retains the reactivity of its non-deuterated counterpart, participating in nucleophilic substitutions and ring-opening reactions. This property is critical for mimicking glycidol’s behavior in metabolic pathways .
Synthesis and Industrial Production
The synthesis of Glycidol-d5 typically involves deuterium exchange reactions or esterification processes using deuterated precursors. Industrial production employs high-temperature esterification of deuterated glycidol with fatty acids, optimized for yield and isotopic purity. For example, pentadeuterated glycidyl oleate (Gly-O-d5) is synthesized via acid-catalyzed reactions under controlled conditions to ensure consistent deuterium incorporation .
Key steps include:
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Deuterium Labeling: Glycidol is treated with deuterium oxide (D₂O) in the presence of catalysts to replace hydrogen atoms.
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Esterification: The deuterated glycidol reacts with fatty acids (e.g., oleic acid) to form glycidyl esters.
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Purification: Chromatographic techniques isolate Glycidol-d5, achieving ≥98% isotopic purity .
Applications in Analytical Chemistry
Quantification of Food Contaminants
Glycidol-d5 is indispensable in detecting glycidyl fatty acid esters (GEs) and monochloropropanediol esters (MCPDEs) in edible oils. These contaminants form during high-temperature food processing and pose genotoxic risks. In a collaborative trial validated by the European Commission, Glycidol-d5 served as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, achieving detection limits of 12.5 μg/kg for glycidol in food matrices .
Metabolic Pathway Tracing
By leveraging its deuterium labels, researchers track glycidol’s biotransformation in vivo. Studies using Glycidol-d5 have identified metabolites such as β-chlorolactic acid and mercapturic acid conjugates, elucidating detoxification pathways and potential biomarkers of exposure .
| Hazard Category | Risk Statement |
|---|---|
| Carcinogenicity | May cause cancer (Category 1B) |
| Mutagenicity | Suspected of causing genetic defects |
| Reproductive Toxicity | May damage fertility or the unborn child |
Exposure Mitigation
Safe handling protocols include:
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Ventilation: Use in fume hoods to avoid inhalation of vapors.
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Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
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Storage: Tightly sealed containers at 2–8°C, away from oxidizing agents .
Current Research and Regulatory Implications
Recent studies (2023–2025) highlight Glycidol-d5’s role in regulatory compliance. The European Food Safety Authority (EFSA) mandates monitoring of GEs in infant formula, leveraging Glycidol-d5-based methods to enforce thresholds of 5 μg/kg. Additionally, ongoing research explores its utility in environmental monitoring, particularly in assessing groundwater contamination near industrial sites .
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